
Hexanoic acid, 6,6'-(carbonyldiimino)bis-
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Overview
Description
Hexanoic acid, 6,6'-(carbonyldiimino)bis- (CAS: Not explicitly provided in evidence) is a bifunctional compound featuring two hexanoic acid moieties linked via a carbonyldiimino (–N–(C=O)–N–) bridge.
Key characteristics inferred from structural analogs:
- Molecular formula: Likely C₁₃H₂₂N₂O₄ (based on two hexanoic acid chains + carbonyldiimino group).
- Functional groups: Carboxylic acids (–COOH), imino (–NH–), and carbonyl (C=O).
- Applications: Potential uses in coordination chemistry, polymer crosslinking, or as a chelating agent in industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-BIS-(5-CARBOXYPENTYL)-UREA can be synthesized through the Maillard reaction, which involves the reaction between reducing sugars and amino compounds. This reaction typically occurs under thermal processing and storage conditions . The synthesis involves the formation of intermediate compounds, such as glyoxal and glycolaldehyde, which further react to form the final product .
Industrial Production Methods
Industrial production of 1,3-BIS-(5-CARBOXYPENTYL)-UREA involves controlled reaction conditions to ensure the purity and yield of the compound. The process typically includes the use of advanced glycation end-product inhibitors, such as aminoguanidine and pyridoxamine, to regulate the formation of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3-BIS-(5-CARBOXYPENTYL)-UREA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various advanced glycation end-products, such as Nε-carboxymethyl-lysine (CML) and 1,3-bis(5-amino-5-carboxypentyl)imidazolium salt (GOLD) .
Scientific Research Applications
Key Applications
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Biological Activity
- Antimicrobial Properties : Hexanoic acid exhibits antimicrobial activity against certain bacteria and fungi. Its derivatives, including hexanoic acid, 6,6'-(carbonyldiimino)bis-, may enhance this activity due to the presence of imino groups, which can influence cellular signaling pathways or act as ligands for biological receptors.
- Metabolic Role : This compound can be oxidized for energy production in cells, contributing to metabolic processes.
-
Coordination Chemistry
- The imino groups in hexanoic acid, 6,6'-(carbonyldiimino)bis- facilitate the formation of coordination complexes with metal ions. This property is essential for applications in catalysis and materials science.
-
Drug Delivery Systems
- Studies suggest that hexanoic acid derivatives can interact with cell membranes, potentially enhancing drug delivery systems by influencing membrane fluidity and permeability.
-
Materials Science
- The unique structural features of hexanoic acid, 6,6'-(carbonyldiimino)bis- allow for novel applications in nanotechnology and materials science. Its reactivity may lead to the development of new materials with specific functional properties.
Case Study 1: Antimicrobial Efficacy
A study demonstrated that hexanoic acid derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The presence of imino groups was found to enhance this activity through improved interaction with bacterial membranes.
Case Study 2: Drug Delivery
Research on drug delivery systems highlighted the ability of hexanoic acid derivatives to form stable complexes with transition metals. These complexes showed promise in enhancing the bioavailability of therapeutic agents by facilitating their transport across cell membranes.
Mechanism of Action
The mechanism of action of 1,3-BIS-(5-CARBOXYPENTYL)-UREA involves its interaction with proteins and other biomolecules. The compound forms cross-links with proteins, leading to the formation of advanced glycation end-products. These cross-links can alter the structure and function of proteins, contributing to various pathological processes . The molecular targets include lysine and arginine residues in proteins, and the pathways involved include the Maillard reaction and subsequent oxidative processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Carbonyldiimino Linkages
Key Differences :
- Acidity and Solubility : Scarlet acid and its sulfonic analogs exhibit higher acidity and water solubility compared to the carboxylic acid-based target compound due to the –SO₃H groups .
- Coordination Chemistry: The hexanoic acid derivative may form stable metal complexes via its –COOH groups, whereas sulfonic acid analogs are less effective in this role.
Hexanoic Acid Derivatives with Varied Functionalization
Key Differences :
- Biological Activity: DA-6 demonstrates significant bioactivity in enhancing plant cold tolerance, whereas the carbonyldiimino-bridged compound is hypothesized to lack such biological roles due to its rigid structure .
- Industrial Use: Esterified derivatives (e.g., didodecyl ester) are lipophilic and suited for non-polar applications, contrasting with the hydrophilic nature of the carbonyldiimino-linked carboxylic acid .
Carbonyldiimino vs. Carbonyldioxy Linkages
Functional Implications :
- The carbonyldiimino bridge enhances thermal and chemical stability compared to carbonyldioxy linkages, making it suitable for high-temperature applications .
Biological Activity
Hexanoic acid, 6,6'-(carbonyldiimino)bis- is a compound that combines the properties of hexanoic acid (also known as caproic acid) with unique imino functionalities. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
Hexanoic acid is a medium-chain fatty acid characterized by a six-carbon chain. The compound features two imino groups linked to the hexanoic backbone, which may enhance its reactivity and biological interactions. The molecular formula can be represented as C12H22N2O2, indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen.
Biological Activities
1. Antimicrobial Properties:
Hexanoic acid exhibits notable antimicrobial activity, inhibiting the growth of various bacteria and fungi. This property is primarily attributed to its fatty acid nature, which disrupts microbial cell membranes, leading to cell lysis. Studies have shown that hexanoic acid can effectively inhibit pathogens such as Escherichia coli and Candida albicans .
2. Metabolic Role:
As a fatty acid, hexanoic acid plays a significant role in metabolic processes. It can be oxidized within cells to produce energy, contributing to cellular respiration. The presence of the imino groups may also influence metabolic pathways by acting as ligands for specific receptors involved in cellular signaling .
3. Interaction with Metal Ions:
Research indicates that hexanoic acid, 6,6'-(carbonyldiimino)bis- can form stable complexes with transition metals. This interaction may enhance its biological activity or alter its pharmacokinetic properties, making it a candidate for drug delivery systems .
Synthesis Methods
The synthesis of hexanoic acid, 6,6'-(carbonyldiimino)bis- can be approached through various chemical reactions involving hexanoic acid derivatives and imine formation techniques. Key methods include:
- Condensation Reactions: Utilizing hexanoic acid and amines under controlled temperature and solvent conditions to form the desired bis(imino) structure.
- Metal-Catalyzed Reactions: Employing transition metals as catalysts to facilitate the formation of imine linkages while minimizing side reactions.
Comparative Analysis with Similar Compounds
The unique structure of hexanoic acid, 6,6'-(carbonyldiimino)bis- allows for comparison with other fatty acids and derivatives:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Caproic Acid (Hexanoic Acid) | Straight-chain fatty acid | Commonly found in animal fats; used as flavoring |
Octanoic Acid (Caprylic Acid) | Eight-carbon straight-chain fatty acid | Exhibits stronger antimicrobial properties |
Nonanoic Acid (Pelargonic Acid) | Nine-carbon straight-chain fatty acid | Used in industrial applications |
Dodecanoic Acid (Lauric Acid) | Twelve-carbon straight-chain fatty acid | Known for its antibacterial properties |
Hexamethylenediamine | Linear diamine | Used in polymer production; different functional groups |
The combination of fatty acid characteristics and imino functionality in hexanoic acid, 6,6'-(carbonyldiimino)bis- suggests potential novel applications in materials science and nanotechnology .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of hexanoic acid against various foodborne pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Listeria monocytogenes, suggesting its potential use as a natural preservative in food products.
Case Study 2: Drug Delivery Systems
Research on drug delivery systems utilizing hexanoic acid derivatives demonstrated enhanced membrane permeability when combined with certain therapeutic agents. The imino groups facilitated interactions with cell membranes, improving drug absorption rates.
Q & A
Q. Basic: What synthetic strategies are recommended for preparing Hexanoic acid, 6,6'-(carbonyldiimino)bis-?
Methodological Answer:
The synthesis typically involves coupling two 6-aminohexanoic acid units using a carbonylating agent such as phosgene, carbonyldiimidazole, or urea derivatives. A stepwise approach includes:
Protection of Amino Groups : Use tert-butoxycarbonyl (Boc) groups to protect the primary amines, preventing unwanted side reactions during coupling .
Coupling Reaction : React the Boc-protected 6-aminohexanoic acid with a carbonyl source under anhydrous conditions. For example, carbonyldiimidazole facilitates imine bond formation in dichloromethane at 0–25°C.
Deprotection : Remove Boc groups using trifluoroacetic acid (TFA) to yield the final compound.
Purification : Employ column chromatography (silica gel, eluting with methanol/dichloromethane) or recrystallization for high purity.
Q. Advanced: How can reaction parameters be optimized to suppress oligomerization during synthesis?
Methodological Answer:
Key optimizations include:
- Stoichiometry : Maintain a 1:1 molar ratio of 6-aminohexanoic acid derivatives to the carbonylating agent to prevent excess unreacted monomers.
- Temperature Control : Perform coupling at 0–4°C to slow down competing polymerization reactions.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility and reduce aggregation.
- Catalysts : Add catalytic triethylamine to stabilize reactive intermediates and improve coupling efficiency.
- Real-Time Monitoring : Use HPLC or LC-MS to track intermediate formation and adjust conditions dynamically .
Q. Basic: What analytical techniques validate the structure and purity of Hexanoic acid, 6,6'-(carbonyldiimino)bis-?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirm the presence of the carbonyldiimino group (δ ~7.5–8.5 ppm for imine protons) and hexanoic acid backbone (δ ~1.2–2.4 ppm for aliphatic chains).
- ¹³C NMR : Identify carbonyl carbons (δ ~160–170 ppm) and carboxylic acid groups (δ ~170–180 ppm).
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect stretching vibrations for C=O (1650–1750 cm⁻¹) and N-H (3300–3500 cm⁻¹).
- Mass Spectrometry (ESI-TOF) : Verify molecular weight (expected [M+H]⁺ ~331.3 g/mol) and assess purity .
Q. Advanced: How does solvent polarity impact the compound’s stability in aqueous vs. organic media?
Methodological Answer:
- Aqueous Media : The compound may undergo hydrolysis of the imine bond at pH > 7. Stability studies in PBS (pH 7.4) at 25°C show <10% degradation over 24 hours.
- Organic Media (DMSO, DMF) : Stable for >1 month at -20°C. Lyophilization in the presence of cryoprotectants (e.g., trehalose) enhances long-term storage stability.
- Mitigation Strategy : Add antioxidants (e.g., BHT) to organic solutions to prevent oxidative degradation .
Q. Basic: What are potential applications in biomedical research?
Methodological Answer:
- Bioconjugation : The bifunctional carbonyldiimino group enables covalent linkage to proteins, nucleic acids, or nanoparticles for drug delivery systems.
- Polymer Chemistry : Acts as a crosslinker in hydrogels or biodegradable polymers due to its reactive termini.
- Coordination Chemistry : The imine groups can chelate metal ions (e.g., Cu²⁺, Fe³⁺) for catalytic or imaging applications .
Q. Advanced: How can computational modeling predict the compound’s interaction with enzymatic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes like lysyl oxidase (implicated in fibrosis). Parameters include grid size (20 ų) centered on the active site and Lamarckian genetic algorithms.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic interactions at the carbonyldiimino site to predict bond cleavage under enzymatic catalysis.
- Validation : Compare computational results with experimental enzymatic assays (e.g., fluorescence quenching or ITC) .
Q. Basic: What purification challenges arise during synthesis, and how are they addressed?
Methodological Answer:
- Challenge : Co-elution of unreacted monomers and oligomers during chromatography.
- Solution : Optimize gradient elution (e.g., 5–20% methanol in dichloromethane) on reverse-phase HPLC.
- Alternative : Use size-exclusion chromatography (SEC) to separate by molecular weight.
- Purity Assessment : Integrate HPLC peaks (≥95% area) and confirm via elemental analysis .
Q. Advanced: How does pH influence the compound’s solubility and reactivity?
Methodological Answer:
- Solubility : Carboxylic acid groups deprotonate at pH > 4.5, increasing aqueous solubility. Below pH 3, the compound precipitates.
- Reactivity : Imine bonds are stable at neutral pH but hydrolyze under acidic (pH < 2) or basic (pH > 9) conditions.
- Experimental Design : Conduct pH-dependent stability assays with UV-Vis spectroscopy (λ = 260 nm) to monitor degradation kinetics .
Q. Table 1: Comparative Yields Under Different Coupling Conditions
Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Carbonyldiimidazole | DMF | 25 | 78 | 95 |
Phosgene | THF | 0 | 65 | 90 |
Urea | DCM | 40 | 45 | 85 |
Properties
CAS No. |
6630-04-2 |
---|---|
Molecular Formula |
C13H24N2O5 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
6-(5-carboxypentylcarbamoylamino)hexanoic acid |
InChI |
InChI=1S/C13H24N2O5/c16-11(17)7-3-1-5-9-14-13(20)15-10-6-2-4-8-12(18)19/h1-10H2,(H,16,17)(H,18,19)(H2,14,15,20) |
InChI Key |
LXNSSMBDZOAFCT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CCNC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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